Diethyl-thiocarbamic acid S-(4-nitro-phenyl) ester
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Overview
Description
Diethyl-thiocarbamic acid S-(4-nitro-phenyl) ester: is a chemical compound with the molecular formula C11H14N2O3S and a molecular weight of 254.31 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl-thiocarbamic acid S-(4-nitro-phenyl) ester typically involves the reaction of 4-nitrophenyl isothiocyanate with diethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-5°C to ensure the stability of the reactants and the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of reactor vessels and automated systems to control the reaction parameters, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Diethyl-thiocarbamic acid S-(4-nitro-phenyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as or .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of .
Scientific Research Applications
Diethyl-thiocarbamic acid S-(4-nitro-phenyl) ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Diethyl-thiocarbamic acid S-(4-nitro-phenyl) ester involves its interaction with specific molecular targets, such as enzymes and proteins . The compound binds to the active site of the enzyme, inhibiting its activity by forming a stable complex. This interaction disrupts the normal biochemical pathways, leading to the desired therapeutic or biochemical effect.
Comparison with Similar Compounds
Diethyl-thiocarbamic acid S-(4-nitro-phenyl) ester can be compared with other similar compounds, such as:
- S-(4-Nitrophenyl) methylcarbamothioate
- S-(4-Nitrophenyl) ethylcarbamothioate
- S-(4-Nitrophenyl) propylcarbamothioate
Uniqueness: The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties. Its diethylcarbamothioate moiety provides enhanced stability and reactivity compared to its methyl and ethyl counterparts.
Properties
CAS No. |
19290-47-2 |
---|---|
Molecular Formula |
C11H14N2O3S |
Molecular Weight |
254.31 g/mol |
IUPAC Name |
S-(4-nitrophenyl) N,N-diethylcarbamothioate |
InChI |
InChI=1S/C11H14N2O3S/c1-3-12(4-2)11(14)17-10-7-5-9(6-8-10)13(15)16/h5-8H,3-4H2,1-2H3 |
InChI Key |
VERWNCMJAPQFRV-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)SC1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CCN(CC)C(=O)SC1=CC=C(C=C1)[N+](=O)[O-] |
Synonyms |
DIETHYL-THIOCARBAMIC ACID S-(4-NITRO-PHENYL) ESTER |
Origin of Product |
United States |
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